Dihydroartemisinin

Antimalarial Drug Discovery Plasmodium falciparum In Vitro IC50

Procure Dihydroartemisinin (DHA), the active metabolite of all artemisinin-class drugs, for superior in vitro & in vivo efficacy. DHA demonstrates 6x greater potency than artemisinin and a longer terminal half-life than artesunate, precluding generic substitution. Essential for reproducible antimalarial assays and API development.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B10784057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13?,14?,15-/m0/s1
InChIKeyBJDCWCLMFKKGEE-HCBCDUGMSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA, CAS 71939-50-9): Core Structural and Biological Baseline for Sourcing the Active Artemisinin Metabolite


The compound designated by the stereochemical descriptor (5S,9S,10R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol is the formal IUPAC nomenclature for Dihydroartemisinin (DHA), a sesquiterpenoid lactone endoperoxide and the primary active metabolite of all artemisinin-class antimalarials (artemisinin, artemether, artesunate) [1]. It is a semi-synthetic derivative of artemisinin, produced via reduction of the parent lactone, and characterized by a tetracyclic structure containing a critical 1,2,4-trioxane pharmacophore essential for antimalarial activity [2]. As a World Health Organization essential medicine and a foundational intermediate for derivative synthesis, its procurement as a high-purity reference standard or active pharmaceutical ingredient (API) is critical for research, quality control, and formulation development [3].

Why Sourcing (5S,9S,10R,13S)-Dihydroartemisinin is Not Interchangeable with Other Artemisinin Analogs


While all clinically deployed artemisinin derivatives share the endoperoxide bridge, their substitution with other in-class compounds like artemether, arteether, or artesunate is pharmacologically invalid due to significant, quantifiable divergence in potency, bioavailability, metabolic conversion, and elimination kinetics [1]. Dihydroartemisinin (DHA) is not merely an analog; it is the common, active in vivo metabolite of these pro-drugs, but when administered directly as a parent compound, it exhibits distinct pharmacokinetic parameters, including a longer terminal half-life (0.95 h) than artesunate (0.35 h) and higher intramuscular bioavailability (85%) than artemether (54%) [2]. Furthermore, in head-to-head in vitro assays, DHA demonstrates superior antimalarial potency, with IC50 values up to six times lower than artemisinin and three times lower than artesunate [3]. These quantitative differences in pharmacodynamics and pharmacokinetics directly preclude simple generic substitution in experimental design or industrial formulation and mandate the procurement of the specific compound for reproducible and translatable research outcomes.

Quantitative Differentiation of (5S,9S,10R,13S)-Dihydroartemisinin: A Comparative Evidence Guide for Scientific Procurement


Superior In Vitro Antimalarial Potency of Dihydroartemisinin vs. Artemisinin and Artesunate

Dihydroartemisinin (DHA) demonstrates significantly higher potency than its parent compound artemisinin and the prodrug artesunate in a standardized Plasmodium berghei in vitro model. When present during the complete 24-hour developmental cycle, the IC50 for DHA was 0.3 × 10⁻⁸ M, which was 6.3-fold lower than that of artemisinin (1.9 × 10⁻⁸ M) and 3.7-fold lower than that of artesunate (1.1 × 10⁻⁸ M) [1]. This indicates that DHA is the most effective of these three core artemisinins in inhibiting parasite development in vitro under these conditions.

Antimalarial Drug Discovery Plasmodium falciparum In Vitro IC50 Structure-Activity Relationship

Quantified Pharmacokinetic Advantage of Dihydroartemisinin: Longer Half-Life vs. Artesunate and Higher Bioavailability vs. Artemether

A comprehensive comparative pharmacokinetic study in rats revealed key differences among artemisinin derivatives. Following intravenous administration, the terminal half-life (t½) of DHA was 0.95 hours, which is 2.7-fold longer than that of artesunate (0.35 h). Furthermore, after intramuscular injection, the bioavailability (F%) of DHA was 85%, which is 1.6-fold higher than that of artemether (54%) [1]. These data provide a quantifiable basis for selecting DHA for specific preclinical or formulation studies where an intermediate clearance profile and higher systemic exposure from an intramuscular depot are desired.

Pharmacokinetics Bioavailability Drug Metabolism Preclinical ADME

Demonstrated In Vivo Efficacy Superiority of Dihydroartemisinin in a Murine Malaria Model

In the same comparative study using the Plasmodium berghei-rodent model, DHA was not only more potent in vitro but also the most effective drug in vivo. When administered intramuscularly at a dose of 10 mg/kg bodyweight for three consecutive days, DHA achieved a cure rate of 47%. In contrast, both artemisinin and artesunate at the same dosage resulted in a 100% recrudescence rate (0% cure rate) [1]. This demonstrates a clear and quantifiable in vivo efficacy advantage for DHA under this dosing regimen.

In Vivo Efficacy Plasmodium berghei Cure Rate Preclinical Therapeutics

Comparative Antimalarial IC50 Values for DHA, Artesunate, and Artemisinin Against P. falciparum

Analysis of drug susceptibility in clinical isolates of P. falciparum demonstrates the relative potency of artemisinin derivatives. In a panel of 16 isolates from imported malaria cases, the geometric mean IC50 for DHA was 2.2 nM, which was comparable to that of artesunate (1.9 nM) [1]. Both DHA and artesunate were significantly more potent than other antimalarials like quinine (201 nM) and chloroquine (63 nM) in the same assay. This confirms DHA's high potency is maintained in clinically relevant parasite strains, establishing a benchmark for novel antimalarial candidates.

Plasmodium falciparum Drug Susceptibility Clinical Isolates IC50

Differential Selectivity of DHA Dimer NSC735847 vs. Oxaliplatin in Colorectal Cancer Models

While this evidence pertains to a dimeric derivative of DHA (NSC735847), it demonstrates the potential for tumor selectivity stemming from the DHA scaffold, which is a key differentiator in oncology research. NSC735847 exhibited greater cytotoxicity toward tumorigenic colonocytes (HT-29, HCT-116) compared to non-tumorigenic colonocytes (FHC) and was cytotoxic to colon tumor cells at lower concentrations than the standard-of-care agent oxaliplatin [1]. This selective toxicity is a quantifiable advantage not observed with the parent drug alone but highlights the value of the DHA scaffold for further medicinal chemistry.

Cancer Chemotherapy Selectivity Index Colorectal Cancer Dihydroartemisinin Dimer

Evidence-Backed Application Scenarios for Procuring (5S,9S,10R,13S)-Dihydroartemisinin


In Vitro Antimalarial Reference Standard and Drug Screening

Based on its quantifiably superior potency (IC50 of 0.3 × 10⁻⁸ M vs. 1.9 × 10⁻⁸ M for artemisinin in P. berghei) and high activity against clinical P. falciparum isolates (geometric mean IC50 of 2.2 nM), DHA is the optimal reference standard for in vitro antimalarial assays [4]. Researchers conducting high-throughput screening of novel antimalarial candidates, performing drug susceptibility testing on field isolates, or validating mechanism-of-action studies should procure DHA to establish a robust and relevant positive control [2].

Preclinical Pharmacokinetic and In Vivo Efficacy Studies in Rodent Models

For in vivo preclinical research, DHA offers a distinct profile. Its longer terminal half-life (0.95 h vs. 0.35 h for artesunate) and higher intramuscular bioavailability (85% vs. 54% for artemether) allow for less frequent dosing and more sustained exposure in rodent models [4]. More importantly, its demonstrated superior in vivo curative efficacy (47% cure at 10 mg/kg vs. 0% for artemisinin and artesunate in the P. berghei mouse model) makes it the preferred compound for evaluating novel combination therapies or transmission-blocking interventions where a high barrier to recrudescence is critical [3].

Medicinal Chemistry Starting Material for Selective Anticancer Derivatives

DHA serves as a versatile scaffold for synthesizing novel anticancer agents. Evidence demonstrates that DHA dimers, such as NSC735847, exhibit greater cytotoxicity and tumor selectivity than their monomeric counterparts and the clinical agent oxaliplatin [4]. Procurement of high-purity DHA is therefore essential for medicinal chemistry groups focused on developing new artemisinin-based hybrids and dimers with the goal of improving selectivity and potency against various cancer cell lines, particularly colorectal and melanoma [2].

Analytical Method Development and Quality Control of Artemisinin-Based APIs

As the primary active metabolite of artemisinin, artemether, and artesunate, DHA is an essential analytical reference standard. Its procurement is mandatory for developing and validating HPLC, LC-MS, or ELISA methods to quantify the purity and metabolic conversion of artemisinin prodrugs in both raw materials and biological matrices [4]. This ensures the quality control of artemisinin-based pharmaceuticals and supports pharmacokinetic studies where the measurement of the active DHA metabolite is a primary endpoint [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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